
2-(2-Morpholinoethyl)isoindolin-1,3-dion
Übersicht
Beschreibung
“2-(2-Morpholinoethyl)isoindoline-1,3-dione” is a compound with the molecular formula C14H16N2O3 . It is not intended for human or veterinary use and is for research use only. This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . In a study, seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-(2-Morpholinoethyl)isoindoline-1,3-dione” has been analyzed and documented . The compound has a molecular weight of 260.29 g/mol .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 412.1±30.0 °C at 760 mmHg, and a flash point of 203.0±24.6 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
N-Isoindolin-1,3-dion-Heterocyclen, zu denen auch „2-(2-Morpholinoethyl)isoindolin-1,3-dion“ gehört, haben aufgrund ihres Potenzials für die pharmazeutische Synthese große Aufmerksamkeit erregt . Die Struktur-Wirkungs-Beziehungen und biologischen Eigenschaften von N-Isoindolin-1,3-dion-Derivaten werden untersucht, um ihr Potenzial als therapeutische Wirkstoffe zu erschließen .
Herbizide
Diese Verbindungen wurden auch bei der Entwicklung von Herbiziden eingesetzt . Ihre einzigartige chemische Struktur und Reaktivität machen sie für diese Anwendung geeignet.
Farbstoffe und Pigmente
N-Isoindolin-1,3-dion-Heterocyclen wurden bei der Herstellung von Farbstoffen und Pigmenten verwendet . Ihr aromatischer Charakter und das Vorhandensein von Carbonylgruppen an den Positionen 1 und 3 tragen zu ihren Farbeigenschaften bei.
Polymeradditive
Diese Verbindungen haben Anwendungen als Additive in Polymeren gefunden . Sie können die Eigenschaften von Polymeren verbessern und sie so für verschiedene Anwendungen besser geeignet machen.
Organische Synthese
N-Isoindolin-1,3-dion-Heterocyclen werden in der organischen Synthese verwendet . Sie sind an verschiedenen synthetischen Strategien zur Herstellung von N-Isoindolin-1,3-dion-Derivaten beteiligt.
Photochrome Materialien
Diese Verbindungen wurden bei der Entwicklung von photochromen Materialien eingesetzt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, ihre Farbe bei Lichteinwirkung zu ändern.
Antipsychotische Mittel
Isoindoline und Isoindolin-1,3-dion haben sich als potenzielle Antipsychotika gezeigt, indem sie den Dopaminrezeptor D3 modulieren .
Behandlung der Alzheimer-Krankheit
Die Hemmung der Aggregation des β-Amyloid-Proteins durch Isoindolin-1,3-dion-Verbindungen deutet auf ein potenzielles Potenzial bei der Behandlung der Alzheimer-Krankheit hin .
Wirkmechanismus
Target of Action
The primary target of 2-(2-Morpholinoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
2-(2-Morpholinoethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2, affecting its function . The compound acts as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control and reward mechanisms.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes 2-(2-morpholinoethyl)isoindoline-1,3-dione, have favorable pharmacokinetic properties .
Result of Action
One study found that a compound in the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Morpholinoethyl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to dopaminergic dysfunction.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYIEFBIKQXUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354703 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6820-90-2 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


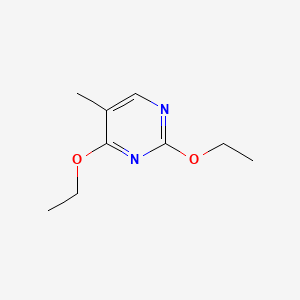
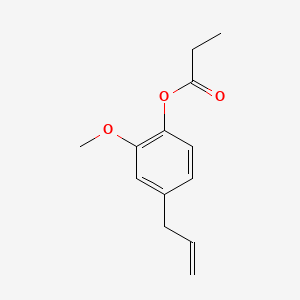
![[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl](/img/structure/B1615414.png)
![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)
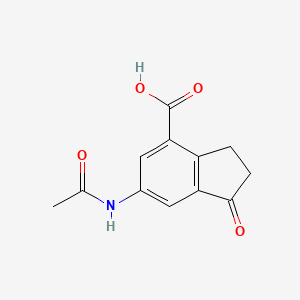

![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
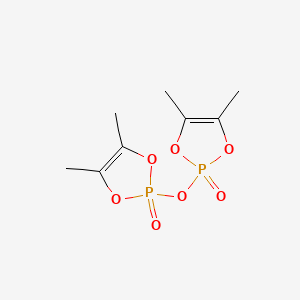
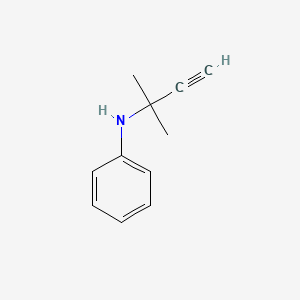


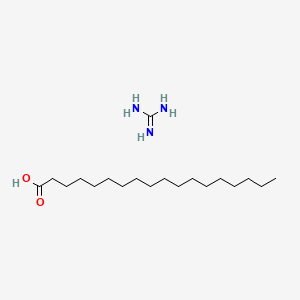
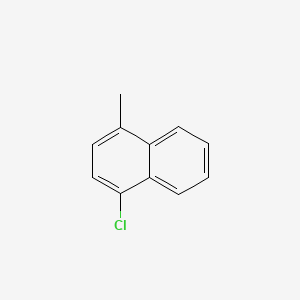
![2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1615432.png)
